![molecular formula C12H16F6N2O4S2 B1591455 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide CAS No. 344790-86-9](/img/structure/B1591455.png)
1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide
Overview
Description
1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide (BMPT) is an ionic liquid (IL) that is used in a variety of scientific and industrial applications. It has a unique combination of properties, such as low volatility, high thermal stability, and high solubility in organic solvents. BMPT has been studied extensively in recent years due to its potential applications in various fields, including catalysis, electrochemistry, and analytical chemistry.
Scientific Research Applications
Electrode Modification for Biochemical Detection
This compound is used in the modification of electrodes to enhance their sensitivity and selectivity for detecting biochemical compounds like dopamine and uric acid in human urine samples .
Solvent for Ullmann Homocoupling
It serves as an effective solvent in the Ullmann homocoupling of aryl halides or aryl boronic acids, utilizing copper nanoparticles to facilitate the reaction .
Electrolyte in Energy Storage
The compound is utilized as an electrolyte in ionic liquid dual ion batteries and dual-graphite batteries , contributing to advancements in energy storage technologies .
Desulfurization of Fuels
It plays a role as a model ionic liquid in studying the ionic effect on the desulfurization of fuels , which is crucial for producing cleaner fuel options .
Determination of Activity Coefficients
Researchers use this compound to study the activity coefficient of different solutes at infinite dilution, which is important for understanding solution chemistry .
Electrodeposition Applications
The ionic liquid properties of this compound make it useful for electrodeposition processes , which are essential in various manufacturing and materials science applications .
Organic Synthesis
It finds application in organic synthesis, where its properties as an ionic liquid can influence reaction pathways and outcomes .
Electrochemical Energy Applications
Due to its wide electrochemical window and high viscosity, this compound is a promising candidate for use in various electrochemical energy applications .
Mechanism of Action
Target of Action
This compound is a type of room temperature ionic liquid (RTIL) that is often used in electrochemical applications . It has been utilized in the modification of electrodes for the detection of dopamine and uric acid in human urine samples .
Mode of Action
1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide interacts with its targets by enhancing the activity of the electrode surface. This is achieved through the compound’s unique physical and chemical properties, which include a wide electrochemical window and high viscosity . These properties make it a useful candidate in electrochemical energy applications .
Biochemical Pathways
This can indirectly affect the detection and quantification of certain biochemical compounds, such as dopamine and uric acid .
Pharmacokinetics
Its physical properties, such as its high viscosity and wide electrochemical window, can influence its distribution and interaction with electrode surfaces .
Result of Action
The primary result of the action of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide is the enhancement of electrochemical reactions at the electrode surface. This can lead to improved detection and quantification of certain biochemical compounds, such as dopamine and uric acid .
Action Environment
The action of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide can be influenced by various environmental factors. For instance, the efficiency of its interaction with electrode surfaces can be affected by the temperature and the presence of other compounds in the solution
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-3-methylpyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.C2F6NO4S2/c1-3-4-7-11-8-5-6-10(2)9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFBAVDIGCEKOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583396 | |
Record name | 1-Butyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide | |
CAS RN |
344790-86-9 | |
Record name | 1-Butyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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